![molecular formula C21H21ClN2O2S2 B11182419 5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline](/img/structure/B11182419.png)
5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline
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Overview
Description
5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline is a complex organic compound that belongs to the class of dithioloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a dithioloquinoline core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline involves several steps. One common synthetic route includes the following steps:
Formation of the dithioloquinoline core: This can be achieved by reacting appropriate starting materials under specific conditions to form the dithioloquinoline ring system.
Introduction of the chloro and methoxy groups: These functional groups can be introduced through substitution reactions using suitable reagents.
Ethoxy and dimethyl substitutions: These groups are typically introduced through alkylation reactions.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline can be compared with other similar compounds, such as:
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: This compound has a similar dithioloquinoline core but lacks the chloro and methoxy substitutions.
8-ethoxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-imine: This compound has similar ethoxy and dimethyl substitutions but differs in the position and nature of other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications.
Biological Activity
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a chloro group, an ethoxy substituent, and a dithioloquinoline moiety. The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often utilize intermediates that facilitate the formation of the dithioloquinoline framework.
Anticancer Properties
Research indicates that compounds with similar structural features can exhibit significant anticancer properties. For example, studies have shown that derivatives of dithioloquinoline can inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial for tumor growth and angiogenesis. Specifically, inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) have been developed to combat cancer progression effectively . The potential of 5-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-methoxyaniline in this regard remains to be fully elucidated through empirical studies.
Antimicrobial Activity
Compounds featuring similar dithioloquinoline structures have also demonstrated antimicrobial properties. For instance, studies on related Schiff base ligands have shown efficacy against various bacterial strains and fungi. These findings suggest that the biological activity of this compound may extend to antimicrobial effects as well .
Case Studies and Research Findings
A review of related compounds highlights several case studies where similar structures have been tested for biological activity:
Compound | Activity | Reference |
---|---|---|
5-chloro-N(4)-substituted phenyl derivatives | VEGFR inhibition | |
Schiff base ligands | Antibacterial and antifungal |
These studies underline the potential for further investigation into the biological applications of this compound.
Properties
Molecular Formula |
C21H21ClN2O2S2 |
---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H21ClN2O2S2/c1-5-26-13-7-8-15-14(11-13)18-19(21(2,3)24-15)27-28-20(18)23-16-10-12(22)6-9-17(16)25-4/h6-11,24H,5H2,1-4H3 |
InChI Key |
GFLSJAUUUFKOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=CC(=C4)Cl)OC)SS3)(C)C |
Origin of Product |
United States |
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